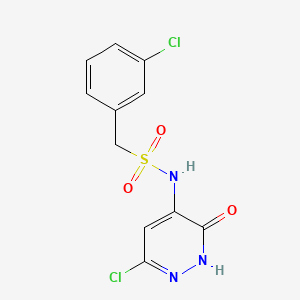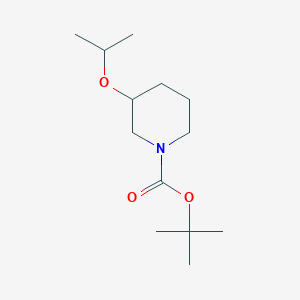
N-(6-Chloro-3-hydroxy-4-pyridazinyl)-1-(3-chlorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Chloro-3-hydroxy-4-pyridazinyl)-1-(3-chlorophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both pyridazine and sulfonamide moieties, suggests potential biological activity and utility in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-3-hydroxy-4-pyridazinyl)-1-(3-chlorophenyl)methanesulfonamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the chlorinated pyridazine derivative with a sulfonamide precursor, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Chloro-3-hydroxy-4-pyridazinyl)-1-(3-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridazine ring can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and cellular pathways.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(6-Chloro-3-hydroxy-4-pyridazinyl)-1-(3-chlorophenyl)methanesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt cellular processes. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A well-known antimicrobial agent.
Pyridazine Derivatives: Compounds with similar pyridazine structures.
Chlorophenyl Sulfonamides: Compounds with similar sulfonamide and chlorophenyl groups.
Uniqueness
N-(6-Chloro-3-hydroxy-4-pyridazinyl)-1-(3-chlorophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H9Cl2N3O3S |
|---|---|
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
N-(3-chloro-6-oxo-1H-pyridazin-5-yl)-1-(3-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O3S/c12-8-3-1-2-7(4-8)6-20(18,19)16-9-5-10(13)14-15-11(9)17/h1-5H,6H2,(H,14,16)(H,15,17) |
Clé InChI |
AOMVSCFEARHZCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NC2=CC(=NNC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13684434.png)



![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)
![Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13684506.png)





![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)
